molecular formula C11H14FNO B8405956 (1-Fluoromethyl-2-furan-2-yl-ethyl)-methyl-prop-2-ynyl-amine

(1-Fluoromethyl-2-furan-2-yl-ethyl)-methyl-prop-2-ynyl-amine

Cat. No. B8405956
M. Wt: 195.23 g/mol
InChI Key: XBKZEROHOXZUGT-UHFFFAOYSA-N
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Patent
US08784775B2

Procedure details

Compound 3e is synthesized by general procedure A from starting material 3c with F-18 fluoride 0.96 GBq. The desired compound is obtained (124 MBq).
Name
material 3c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH:7]([N:14]([CH3:18])[CH2:15][C:16]#[CH:17])[CH2:8]OS(C)(=O)=O.[F-:19]>>[F:19][CH2:8][CH:7]([N:14]([CH3:18])[CH2:15][C:16]#[CH:17])[CH2:6][C:2]1[O:1][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
material 3c
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)CC(COS(=O)(=O)C)N(CC#C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound 3e is synthesized by general procedure A

Outcomes

Product
Name
Type
product
Smiles
FCC(CC=1OC=CC1)N(CC#C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.